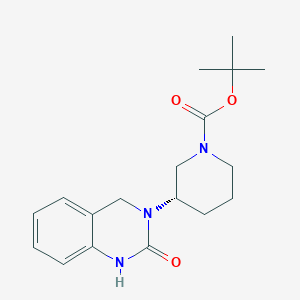

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

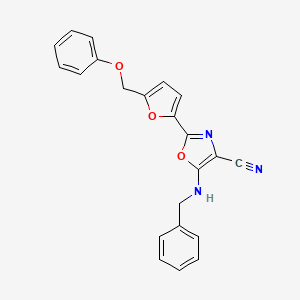

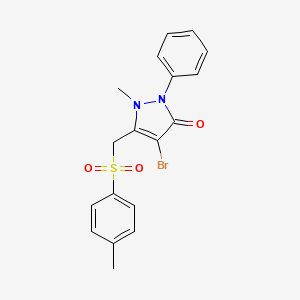

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It also contains a quinazolinone group, which is a type of heterocyclic compound. These types of compounds often have biological activity and are used in drug discovery .

Molecular Structure Analysis

The molecular structure of similar compounds includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also likely contains a quinazolinone group, which consists of two fused six-membered rings, one of which is aromatic .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, similar compounds have a molecular formula of C16H24N2O2 and a monoisotopic mass of 276.183777 Da .Scientific Research Applications

Synthetic Routes and Potential Industrial Applications

The compound tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate has been explored in the context of synthetic routes for the production of Vandetanib, a therapeutic agent. A study detailed different synthetic routes, analyzing their suitability for industrial production. This research highlighted a process involving substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination steps, showing it to be favorable for large-scale manufacturing due to higher yields and commercial viability (W. Mi, 2015).

Role in Central Nervous System (CNS) Drug Synthesis

Further investigations into functional chemical groups for novel CNS acting drugs identified heterocycles, including tetrahydroquinazolin, as key structural motifs. These compounds are considered for their potential in synthesizing agents with CNS activity, ranging from antidepressant and antianxiety to anticonvulsant effects. The study emphasizes the importance of such chemical groups in developing future CNS therapeutics (S. Saganuwan, 2017).

Antioxidant Properties and Environmental Applications

Research into synthetic phenolic antioxidants highlighted the presence and transformation of compounds such as 2,6-di-tert-butyl-4-methylphenol in environmental and human samples. This work underlines the significance of studying the environmental occurrence, human exposure, and toxicity of synthetic antioxidants, which share structural similarities with the tert-butyl group in tetrahydroquinazolin derivatives. Such studies are crucial for developing safer and more environmentally friendly antioxidants (Runzeng Liu & S. Mabury, 2020).

Synthetic Utility in N-Heterocycles

The utility of chiral sulfinamides, akin to the structural framework of tert-butyl tetrahydroquinazolin derivatives, in the asymmetric synthesis of N-heterocycles has been extensively reviewed. This methodology affords access to a wide array of structurally diverse piperidines, pyrrolidines, and azetidines, underscoring the importance of such compounds in creating therapeutically relevant and natural product-like molecules (R. Philip et al., 2020).

Future Directions

properties

IUPAC Name |

tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-6-8-14(12-20)21-11-13-7-4-5-9-15(13)19-16(21)22/h4-5,7,9,14H,6,8,10-12H2,1-3H3,(H,19,22)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDAZCBVZXGFJR-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N2CC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B2513338.png)

![7-[Chloro(difluoro)methyl]-5-methyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2513340.png)

![2-chloro-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B2513342.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)

![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2513354.png)